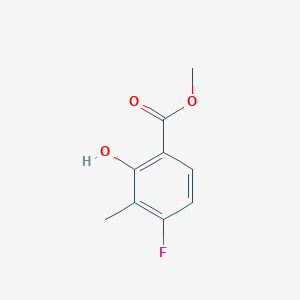![molecular formula C13H18ClNO2 B15297936 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride CAS No. 36924-41-1](/img/structure/B15297936.png)
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is a compound that features a piperidine ring attached to a phenylacetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is particularly noted for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(Piperidin-1-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The piperidine moiety plays a crucial role in the binding affinity and specificity of the PROTAC molecule .
Vergleich Mit ähnlichen Verbindungen
2-[3-(Piperidin-4-yl)phenyl]acetic acid hydrochloride: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
2-[3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl]acetic acid: A similar compound with a tert-butoxycarbonyl protecting group, used for targeted protein degradation.
Uniqueness: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is unique due to its specific structure, which provides optimal flexibility and binding properties for PROTAC development. Its ability to form stable ternary complexes with high specificity makes it a valuable tool in targeted protein degradation .
Eigenschaften
CAS-Nummer |
36924-41-1 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-(3-piperidin-1-ylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H |
InChI-Schlüssel |
HORIZZYMWZIJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)


![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)







